Diethyl 2-methylpent-3-yn-2-yl phosphate
Description
Diethyl 2-methylpent-3-yn-2-yl phosphate is an organophosphate compound characterized by a branched alkyne group and a phosphoester moiety. For instance, compounds like Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate () share similar synthetic pathways involving phosphonate intermediates and Brook rearrangements. These compounds are often synthesized for applications in agrochemicals and pharmaceuticals due to their stability and reactivity .
Properties
CAS No. |
61570-75-0 |
|---|---|
Molecular Formula |
C10H19O4P |
Molecular Weight |
234.23 g/mol |
IUPAC Name |
diethyl 2-methylpent-3-yn-2-yl phosphate |
InChI |
InChI=1S/C10H19O4P/c1-6-9-10(4,5)14-15(11,12-7-2)13-8-3/h7-8H2,1-5H3 |
InChI Key |
VOSBBVZHPKQPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)(C)C#CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methylpent-3-yn-2-yl phosphate typically involves the reaction of 2-methylpent-3-yn-2-ol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methylpent-3-yn-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-methylpent-3-yn-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphates.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the manufacture of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of diethyl 2-methylpent-3-yn-2-yl phosphate involves its interaction with biological molecules, particularly enzymes. It can inhibit the activity of certain enzymes by phosphorylating their active sites, leading to a decrease in their catalytic activity. This mechanism is similar to other organophosphates, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analytical Characterization
NMR spectroscopy is critical for differentiating organophosphates. For example, Diethyl (2-(4-Phenyltriazol)benzyl) Phosphate was characterized using ¹H-³¹P HMBC, which confirmed scalar coupling between protons and phosphorus . The target compound’s alkyne protons (~2.5 ppm in ¹H NMR) and quaternary carbons would require similar advanced techniques for unambiguous assignment.
Research Findings and Implications
- Metabolic Stability : Unlike DEP, which is rapidly hydrolyzed, the alkyne group in Diethyl 2-methylpent-3-yn-2-yl phosphate may confer resistance to enzymatic degradation, leading to bioaccumulation risks .
- Toxicological Profile : Structural analogs like isopropylphenyl diphenyl phosphate () are linked to endocrine disruption, suggesting the target compound warrants similar scrutiny for reproductive or hormonal effects.
- Agricultural Relevance: Phosphorylated alkynes are understudied in agrochemistry but could offer novel modes of action against pests resistant to conventional organophosphates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
